molecular formula C9H14O B15214469 4-[(Ethenyloxy)methyl]cyclohex-1-ene CAS No. 613684-57-4

4-[(Ethenyloxy)methyl]cyclohex-1-ene

Cat. No.: B15214469
CAS No.: 613684-57-4
M. Wt: 138.21 g/mol
InChI Key: UPILKTWUJZEWAG-UHFFFAOYSA-N
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Description

4-((Vinyloxy)methyl)cyclohex-1-ene is an organic compound characterized by a vinyl group attached to the 4-position of a cyclohexene ring. This compound is a colorless liquid and is primarily used in various chemical reactions and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-((Vinyloxy)methyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation reactions using halogens or halogenating agents are common.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Ethylcyclohexene: Formed through reduction reactions.

    Substituted Cyclohexenes: Formed through substitution reactions.

Scientific Research Applications

4-((Vinyloxy)methyl)cyclohex-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((Vinyloxy)methyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can be metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Vinyloxy)methyl)cyclohex-1-ene is unique due to the presence of both a vinyl group and a vinyloxy group attached to the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

613684-57-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-(ethenoxymethyl)cyclohexene

InChI

InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h2-4,9H,1,5-8H2

InChI Key

UPILKTWUJZEWAG-UHFFFAOYSA-N

Canonical SMILES

C=COCC1CCC=CC1

Origin of Product

United States

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